Cas no 899982-60-6 ((2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide)

(2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide core linked to a 1,3,4-oxadiazole heterocycle and a thiophene moiety. Its structural design incorporates electron-rich aromatic systems (dimethoxyphenyl and thiophene) alongside the oxadiazole scaffold, which may enhance electronic delocalization and binding interactions in pharmacological or materials science applications. The (E)-alkene configuration ensures rigidity, potentially improving selectivity in molecular recognition. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or antimicrobial agent due to the oxadiazole’s bioisosteric properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and functional materials research.
(2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide structure
899982-60-6 structure
Product Name:(2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide
CAS No:899982-60-6
MF:C17H15N3O4S
MW:357.383702516556
CID:5491534
Update Time:2025-08-04

(2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
    • (2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide
    • Inchi: 1S/C17H15N3O4S/c1-22-13-7-5-11(10-14(13)23-2)16-19-20-17(24-16)18-15(21)8-6-12-4-3-9-25-12/h3-10H,1-2H3,(H,18,20,21)/b8-6+
    • InChI Key: MLFXZSVRIJEZEB-SOFGYWHQSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(OC)C(OC)=C2)O1)(=O)/C=C/C1SC=CC=1

(2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

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(2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide Related Literature

Additional information on (2E)-N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(thiophen-2-yl)prop-2-enamide

Chemical Profile of (2E)-N-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl-3-(Thiophen-2-yl)Prop-2-enamide (CAS No. 899982-60-6)

Introduction to the Compound

The compound (2E)-N-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl-3-(Thiophen-2-yl)Prop-2-enamide (CAS No. 899982-60-6) is a highly specialized organic molecule with a complex structure that combines multiple functional groups. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its unique properties and potential applications in drug design. The molecule consists of a 1,3,4-Oxadiazole ring system, a thiophene moiety, and a dimethoxyphenyl group, all connected through an amide linkage. The presence of these functional groups contributes to its versatile chemical behavior and biological activity.

Structural Analysis and Synthesis

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. The key steps in its synthesis include the formation of the 1,3,4-Oxadiazole ring via cyclization reactions and the subsequent coupling with the thiophene and dimethoxyphenyl groups. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the final product.

Chemical Properties and Reactivity

From a chemical standpoint, this compound exhibits interesting reactivity due to the electron-withdrawing nature of the oxadiazole ring and the electron-donating effects of the dimethoxyphenyl group. These opposing electronic effects create a dynamic balance that influences the molecule's reactivity in various chemical environments. The presence of the thiophene moiety further enhances its ability to participate in conjugation processes, making it a valuable substrate for further functionalization.

Biological Activity and Pharmacological Potential

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to modulate key biological targets such as protein kinases and G-protein coupled receptors (GPCRs) has been extensively investigated. For example, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes involved in cancer progression. Additionally, its selectivity for specific receptor subtypes makes it a promising candidate for developing treatments for neurodegenerative diseases.

Applications in Drug Design and Development

The unique combination of functional groups in this compound provides a platform for exploring diverse therapeutic applications. Its ability to act as both an agonist and antagonist depending on the target receptor offers flexibility in designing drugs with tailored biological profiles. Furthermore, recent advances in computational chemistry have enabled researchers to predict its pharmacokinetic properties with greater accuracy, facilitating its progression through preclinical studies.

Conclusion and Future Directions

In conclusion, (2E)-N-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl-3-(Thiophen-2-y)Propenamide (CAS No. 899982) represents a significant advancement in organic synthesis and drug design. Its complex structure and versatile chemical properties make it an invaluable tool for exploring new avenues in medicinal chemistry. As research continues to uncover its full potential, this compound is poised to play a pivotal role in developing innovative therapeutic agents for treating various diseases.

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